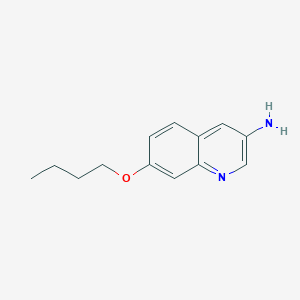
7-Butoxyquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Butoxyquinolin-3-amine is an organic compound with the molecular formula C13H16N2O. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a butoxy group at the 7th position and an amino group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxyquinolin-3-amine typically involves the reaction of 7-butoxyquinoline with ammonia or an amine source under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Butoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amino group at the 3rd position can participate in nucleophilic substitution reactions, forming various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions include quinoline N-oxides, reduced amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-Butoxyquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Butoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Quinoline: A basic structure similar to 7-Butoxyquinolin-3-amine but without the butoxy and amino groups.
Isoquinoline: Another structural isomer of quinoline with different substitution patterns.
Quinolin-2-one: A derivative with a carbonyl group at the 2nd position.
Uniqueness: this compound is unique due to the presence of both the butoxy and amino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that other quinoline derivatives may not be suitable for .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
7-butoxyquinolin-3-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-3-6-16-12-5-4-10-7-11(14)9-15-13(10)8-12/h4-5,7-9H,2-3,6,14H2,1H3 |
InChI Key |
AVBQAGGVYAJJMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=NC=C(C=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


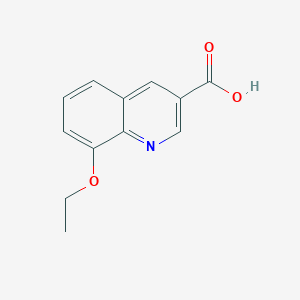
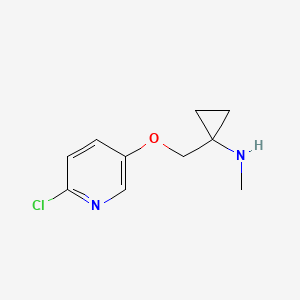
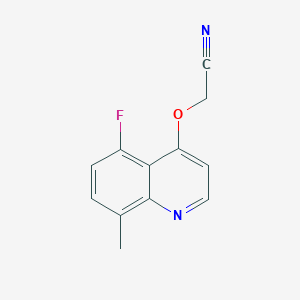
![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)
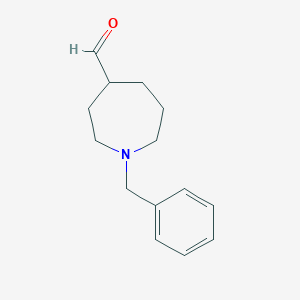
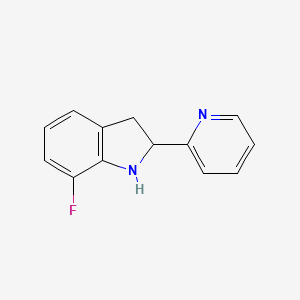
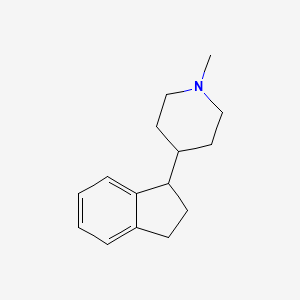
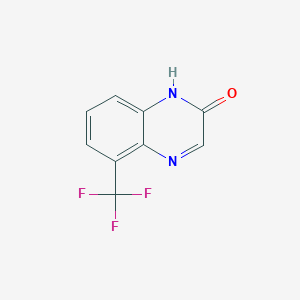
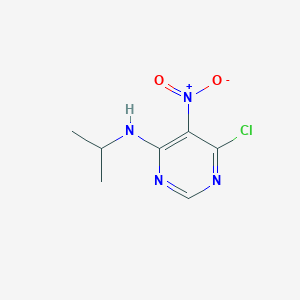
![3-Chlorobenzo[d]isothiazole-6-carboxylic acid](/img/structure/B15068391.png)
![N-Methyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B15068392.png)
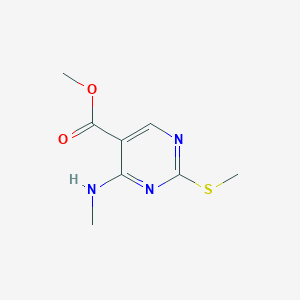
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15068399.png)
![methyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B15068411.png)
